

"Isononyl alcohol" historical development of production process

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Isononyl alcohol**
Cat. No.: **B011279**

[Get Quote](#)

An In-depth Technical Guide to the Historical Development of **Isononyl Alcohol** Production Processes

Executive Summary

Isononyl alcohol (INA), a branched nine-carbon oxo alcohol, is a cornerstone chemical intermediate primarily used in the synthesis of high-performance diisononyl phthalate (DINP).^[1] Its production history is a compelling narrative of chemical engineering innovation, marked by a significant technologic pressure, capital-intensive methods to highly efficient, low-pressure processes. This evolution was driven by the relentless pursuit of greater efficiency, improved safety, and a reduced environmental footprint. The journey begins with the pioneering high-pressure cobalt-catalyzed "oxo" process and culminates in sophisticated, ligand-modified rhodium catalyst systems that represent the state-of-the-art in industrial homogeneous catalysis. This guide provides a technological evolution for researchers and chemical professionals.

Introduction: The Significance of Isononyl Alcohol

Isononyl alcohol is not a single compound but a complex mixture of C9 isomers. It is produced from the hydroformylation and subsequent hydrogenation of a feedstock.^{[1][2]} This branched structure is critical to its primary application: the production of plasticizers for polyvinyl chloride (PVC).^[2] These plasticizers impart essential properties like flexibility, durability, and temperature resistance to a vast array of products, including automotive interiors, electrical wiring, flooring, and roofing membranes.^{[2][3]} The performance and cost-effectiveness of INA production are therefore of significant commercial importance.

The Genesis: The High-Pressure Cobalt Oxo Process

The commercial production of **isononyl alcohol** began in the 1940s, rooted in the discovery of the "oxo synthesis" or hydroformylation by German chemist Karl Rührchemie in 1938.^{[3][4][5]} This groundbreaking reaction allowed for the addition of synthesis gas (syngas, a mixture of H₂ and CO) across an olefinic aldehyde with one additional carbon, which could then be hydrogenated to an alcohol.^[6]

The Cobalt-Catalyzed Workflow

The initial commercial process for INA relied exclusively on cobalt-based catalysts, typically hydrocobalt tetracarbonyl (HCo(CO)₄), which is formed in two main stages:

- Hydroformylation: A mixture of C8 olefins (isoctenes) was reacted with syngas at very high pressures and temperatures.
- Hydrogenation: The resulting isononyl aldehyde mixture was then hydrogenated to **isononyl alcohol**.

Causality Behind Process Conditions and Drawbacks

The cobalt-based process, while revolutionary for its time, was defined by its harsh operating conditions.

- High Pressure (100–400 bar): Necessary to maintain the stability of the active cobalt carbonyl catalyst and ensure sufficient CO and H₂ concentrations.
- High Temperature (140–180°C): Required to achieve a commercially viable reaction rate (Speed).^[8]

These demanding conditions led to significant disadvantages that would drive the search for alternatives:

- High Capital Intensity: The need for specialized high-pressure reactors and associated infrastructure made plants expensive to build and maintain.^[9]

- Low Selectivity & Byproduct Formation: The high temperatures promoted side reactions, including olefin isomerization and hydrogenation, as well as byproducts like acetals and esters, reducing the yield of the desired aldehyde.[3][9]
- Substantial Waste Footprint: The cobalt catalyst was difficult to separate from the product stream and could not be recycled with high efficiency, leading to increased energy consumption and waste effluent that required treatment.[3][4]

The Rhodium Revolution: Dawn of the Low-Pressure Oxo Process

The 1970s marked a paradigm shift in oxo-synthesis with the joint development of the Low-Pressure (LP OxoSM) Process by Union Carbide, The Dow Chemical Company, and Johnson Matthey.[3] This process utilized a rhodium-based catalyst modified with a phosphine ligand (e.g., triphenylphosphine).

Initial Success and a New Challenge

For the hydroformylation of propylene to butyraldehyde, the rhodium-based LP process was transformative. Rhodium exhibited catalytic activity order of magnitude higher than cobalt, enabling dramatically milder reaction conditions (e.g., <20 bar and 90-100°C). This rendered the high-pressure cobalt process obsolete for C3 hydroformylation.

However, applying this revolutionary technology to higher, more complex olefins like the C8 isomers required for INA production proved to be a significant challenge. Early attempts to use rhodium catalysts for octene hydroformylation were plagued by:

- Catalyst Instability: At the desired low pressures, the rhodium catalyst complexes were not stable enough for the higher temperatures needed to hydroformylate reactive octenes.[3]
- Sacrificed Activity: Reducing temperatures to improve stability resulted in unacceptably low reaction rates.[3]

Consequently, the first-generation rhodium-based INA processes offered little improvement over the high temperatures and pressures of the legacy cobalt process.

The Modern Era: Advanced Ligand-Modified Rhodium Catalysis

The full potential of rhodium for INA production was unlocked in more recent years through the development of highly sophisticated, proprietary ligands. In 2005, Dow Chemical and Johnson Matthey collaborated to design ligands that could stabilize the rhodium catalyst, allowing it to operate efficiently under low-pressure conditions and effectively converting octene feedstocks.[3][4]

This new generation of catalysts was engineered to satisfy the "Four S's" of catalyst performance:

- Speed: High activity to ensure high throughput.
- Selectivity: High conversion to the desired isononyl aldehyde with minimal byproducts.
- Stability: Robustness under process conditions to ensure a long catalyst lifetime.
- Separation: Ease of separation from the product for efficient recycling.[3]

These advanced systems combine the high production capability of the older processes with the superior economic and environmental benefits of low-pressure operation. Further process enhancements include the integration of proprietary Liquid Phase Hydrogenation (LPH) systems, which offer capital and operational advantages over traditional Vapor Phase Hydrogenation (VPH) for the final alcohol conversion step.[3]

Comparative Analysis of Production Eras

The technological leap from cobalt to modern rhodium-based processes is best illustrated by comparing their key operational parameters.

Parameter	High-Pressure Cobalt Process	Modern Low-Pressure Rhodium Process	Rationale for Improvement
Catalyst	Cobalt Carbonyl	Ligand-Modified Rhodium	Rhodium's intrinsic activity is higher than cobalt's. [10]
Pressure	100 - 400 bar	< 20 - 50 bar	Higher catalyst activity at lower pressures, reducing energy consumption.
Temperature	140 - 180 °C	90 - 130 °C	Milder temperatures reduce energy consumption and unwanted side reactions. [3]
Selectivity to Aldehyde	Moderate	>98%	Ligand design steers the reaction towards the desired product and minimizes isomerization. [11]
Capital Cost	High	Lower	Milder conditions require less expensive equipment.
Catalyst Recycling	Inefficient / High Waste	Highly Efficient	Advanced separation techniques and catalyst stability allow for efficient recycling.
Environmental Impact	Substantial Waste Stream	Lower Waste & Energy Use	Lower catalyst usage and formation lead to a greener process.

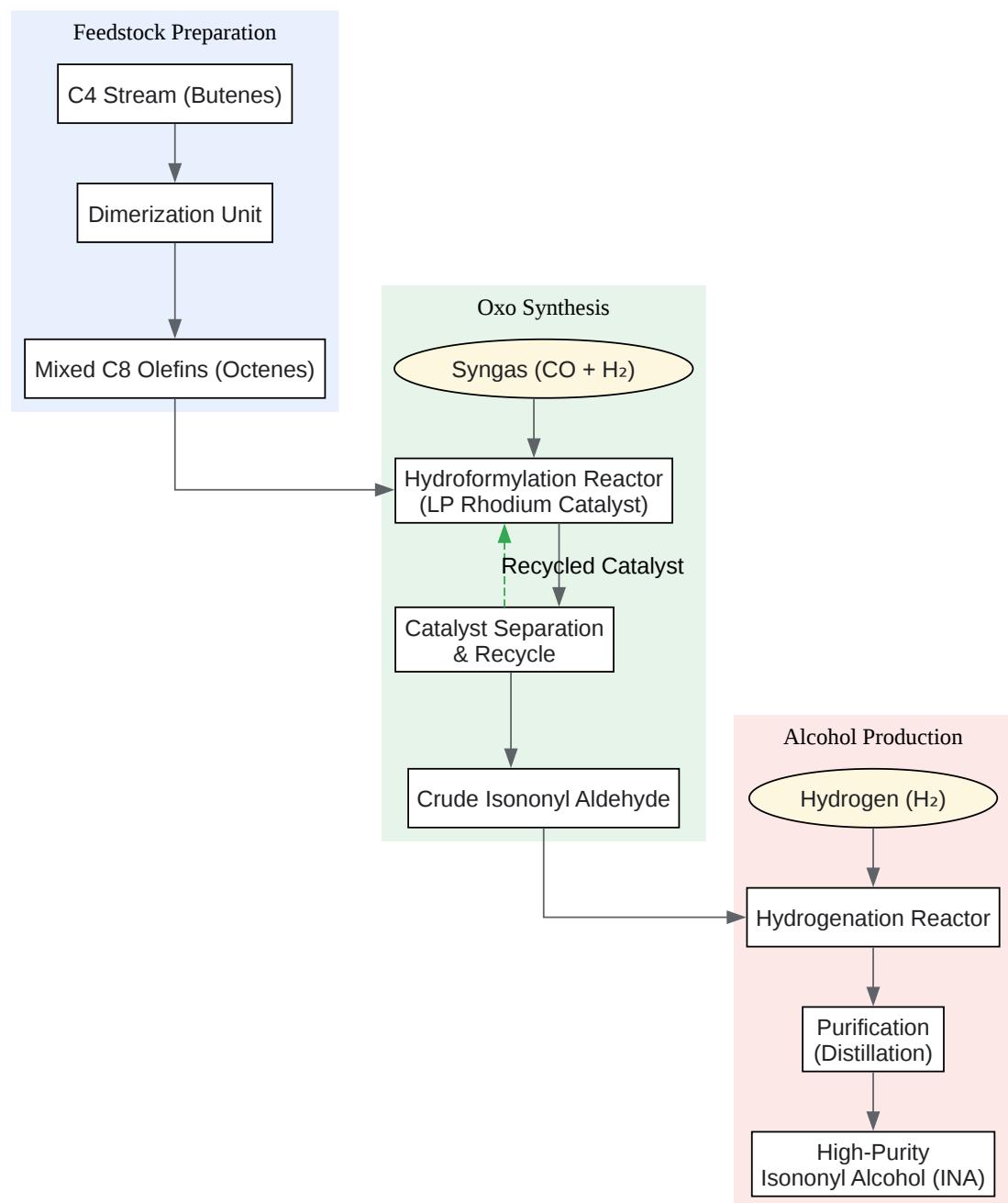
Conceptual Experimental Protocol: Lab-Scale Hydroformylation

This protocol describes a conceptual batch hydroformylation of a mixed octene feedstock to isononyl aldehyde using a generic rhodium-phosphine ligand.

Objective: To synthesize isononyl aldehyde from mixed octenes via low-pressure hydroformylation.

Materials:

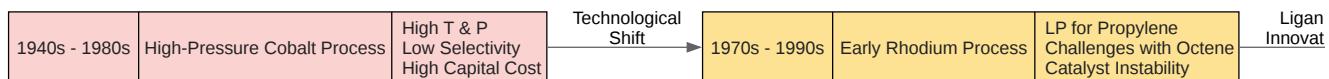
- High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring, gas inlet, sampling valve, and temperature/pressure controls.
- Mixed octene feedstock (typically from butene dimerization).
- Rhodium precursor (e.g., Rh(acac)(CO)₂).
- Phosphine ligand (e.g., Triphenylphosphine or a proprietary bidentate ligand).
- High-purity synthesis gas (1:1 molar ratio of H₂:CO).
- Inert gas (Nitrogen or Argon).
- Anhydrous toluene (solvent).


Methodology:

- Reactor Preparation:** The autoclave is thoroughly cleaned, dried, and purged with inert gas to remove all oxygen and moisture.
- Catalyst Preparation:** Inside a glovebox or under an inert atmosphere, the rhodium precursor and the phosphine ligand (in a specific molar excess) are dissolved in a minimal amount of anhydrous toluene.
- Charging the Reactor:** The catalyst solution is transferred to the autoclave via a syringe. The octene feedstock and additional toluene are then added.
- Purging:** The reactor is pressurized with inert gas and then vented (repeated 3-5 times) to ensure an oxygen-free environment. It is then pressurized twice to saturate the headspace.

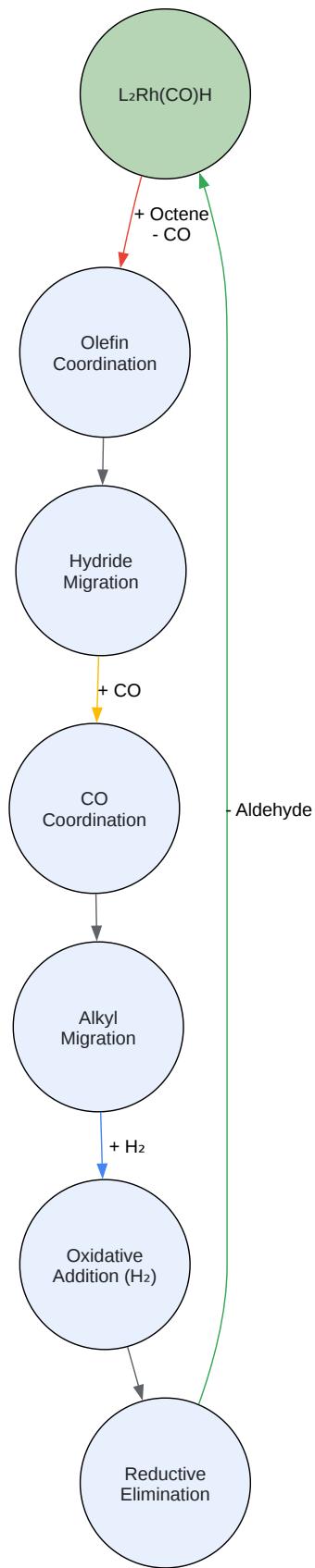
- Reaction Initiation: The reactor is pressurized with the 1:1 syngas mixture to the target pressure (e.g., 20 bar). Stirring is initiated (e.g., 1000 RPM).
- Heating & Reaction: The reactor is heated to the target temperature (e.g., 110°C). The pressure is maintained by feeding syngas from a reservoir and reaction progress is monitored by observing the rate of gas uptake.
- Reaction Completion & Cooldown: Once gas uptake ceases, the reaction is considered complete. The heating is stopped, and the reactor is cooled using an external cooling bath.
- Venting & Product Recovery: The excess syngas is carefully vented. The liquid product mixture, containing isononyl aldehyde, unreacted octene, and water, is collected from the reactor.
- Analysis: The product mixture is analyzed using Gas Chromatography (GC) to determine the conversion of octene and the selectivity to isononyl aldehyde.

Visualization of Processes and Development


Overall Production Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for modern INA production.


Evolution of Production Technology

[Click to download full resolution via product page](#)

Caption: Timeline of key eras in INA process development.

Simplified Hydroformylation Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: A conceptual catalytic cycle for hydroformylation.

Conclusion

The history of **isononyl alcohol** production is a microcosm of the broader evolution of the chemical industry. It demonstrates a clear and successful progression from high-pressure, energy-intensive processes to elegant, highly-optimized catalytic systems. The transition from high-pressure cobalt to low-pressure, ligand-modified catalysts has yielded profound benefits in terms of process efficiency, product quality, economic viability, and environmental stewardship. For researchers today, the critical role of catalyst and ligand design in solving complex industrial challenges and pushing the boundaries of chemical manufacturing.

References

- Johnson Matthey. **Isononyl Alcohol** (INA). URL: <https://matthey.com/en/products-and-services/chemicals/chemicals-technologies-and-licensing/oxo-alcohol-ina>
- Univation Technologies. **Isononyl Alcohol** (INA). URL: <https://www.univation.com>
- Google Patents. CN111995496A - Preparation method of **isononyl alcohol**. URL: <https://patents.google.com>
- Research and Markets. **Isononyl Alcohol** - Global Strategic Business Report. URL: <https://www.researchandmarkets.com>
- Sato, K., Miyazawa, C., Wada, K., & Onoda, T. (1994). Development of a New Catalyst Process for Manufacturing **Isononyl Alcohol**. NIPPON KAOHSEI CO., LTD. URL: https://www.researchgate.net/publication/257321689_Development_of_a_New_Catalyst_Process_for_Manufacturing_Isononyl_Alcohol
- Intratec Solutions. Isononanol Production from Octenes (Rhodium Catalyst). URL: <https://www.intratec.com>
- Google Patents. US11326108B1 - Integrated process for the production of isononanol and stable / lubricating alcohol gasoline blending component. URL: <https://patents.google.com>
- BenchChem. Technical Support Center: **Isononyl Alcohol** Production via Octene Hydroformylation. URL: <https://www.benchchem.com>
- Evonik Industries. Isononanol (INA). URL: <https://performance-materials.evonik.com/en/brands/oxo-alcohols/isononanol-ina-150218.html>
- Beller, M. (2013). 75 Years of oxo synthesis – The success story of a discovery at the OXEA Site Ruhrchemie. ResearchGate. URL: <https://www.researchgate.net/publication/262799982>
- American Chemical Society. Higher Linear Oxo Alcohols Manufacture. URL: <https://pubs.acs.org/doi/abs/10.1021/bk-1981-0159.ch006>
- Verified Market Research. C4 Chemicals Process **Isononyl Alcohol** Market Size & Forecast. URL: <https://www.verifiedmarketresearch.com/industry-reports/isononyl-alcohol-market/>
- BenchChem. Assessing the Economic Viability of Cobalt-Rhodium Catalysts: A Comparative Guide. URL: <https://www.benchchem.com>
- Wikipedia. Oxo alcohol. URL: https://en.wikipedia.org/wiki/Oxo_alcohol
- Google Patents. US5059718A - Oxo process for increasing yield of oxo alcohol. URL: <https://patents.google.com>
- ResearchGate. Rhodium Catalyzed Hydroformylation. URL: <https://www.researchgate.net>
- ResearchGate. Hydroformylation and Hydrogenation of Sinapyl Alcohol, Catalyzed by Cobalt and Rhodium Carbonyl Complexes. URL: https://www.researchgate.net/publication/251649257_Hydroformylation_and_Hydrogenation_of_Sinapyl_Alcohol_Catalyzed_by_Cobalt_and_Rhodium
- University of Freiburg. Catalysis Involving CO. URL: <https://www.chemie.uni-freiburg.de>
- ChemRxiv. Alcohol Synthesis by Cobalt-Catalyzed Visible-Light-Driven Reductive Hydroformylation. URL: <https://chemrxiv.org/engage/chemrxiv/article-details/60c75699ed27a90895697274>
- Fischer-Tropsch Archive. The OXO Process For Alcohol Manufacture From Olefins. URL: https://www.fischer-tropsch.org/primary_documents/C_I_O_S_Reports/CIOS_XXXII-95/CIOS_XXXII-95_searchable.pdf

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]
- 2. Isononyl Alcohol - Global Strategic Business Report [researchandmarkets.com]
- 3. matthey.com [matthey.com]
- 4. univation.com [univation.com]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 6. Oxo alcohol - Wikipedia [en.wikipedia.org]
- 7. CN111995496A - Preparation method of isononyl alcohol - Google Patents [patents.google.com]

- 8. ethz.ch [ethz.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Isononyl alcohol" historical development of production processes]. BenchChem, [2026]. [Online PDF]. Available [https://www.benchchem.com/product/b011279#isononyl-alcohol-historical-development-of-production-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com